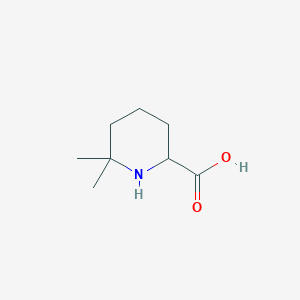
(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a methoxyphenyl group, a phenoxymethyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The preparation of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or phenoxymethyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology
In biological research, (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The methoxyphenyl and phenoxymethyl groups may interact with biological membranes, affecting cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzylamine: A simpler compound with a methoxyphenyl group and an amine group.
3-Methoxyphenylboronic acid: Contains a methoxyphenyl group and a boronic acid group.
[5-(3-Methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride: Features a methoxyphenyl group and an isoxazole ring.
Uniqueness
(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both a triazole ring and a phenoxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in simpler analogs, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C17H18N4O2 |
|---|---|
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C17H18N4O2/c1-22-14-9-5-6-12(10-14)16(18)17-19-15(20-21-17)11-23-13-7-3-2-4-8-13/h2-10,16H,11,18H2,1H3,(H,19,20,21) |
Clave InChI |
SDOGEXNGNDYGEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(C2=NNC(=N2)COC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)








![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)

![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)
